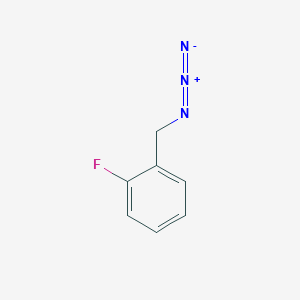

1-(Azidomethyl)-2-fluorobenzene

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(azidomethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-7-4-2-1-3-6(7)5-10-11-9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSUIHLKOGPGRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN=[N+]=[N-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611949 | |

| Record name | 1-(Azidomethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62284-30-4 | |

| Record name | 1-(Azidomethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 62284-30-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(Azidomethyl)-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Azidomethyl)-2-fluorobenzene, also known as 2-fluorobenzyl azide, is a fluorinated aromatic organic azide. This compound serves as a valuable building block in synthetic chemistry, primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." Its structure, featuring a reactive azide group and a fluorinated phenyl ring, makes it a significant precursor for the synthesis of novel 1,2,3-triazole-containing molecules with potential applications in medicinal chemistry and materials science. The presence of the fluorine atom can impart unique properties to the resulting triazole derivatives, such as altered lipophilicity, metabolic stability, and binding affinities, which are of particular interest in drug design and development. This guide provides a comprehensive overview of the known physicochemical properties, synthesis, and applications of this compound.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented below. It is important to note that while some properties have been computationally predicted, experimentally determined data for certain physical constants remain limited in publicly accessible literature.

| Property | Value | Source |

| Molecular Formula | C₇H₆FN₃ | PubChem[1] |

| Molecular Weight | 151.14 g/mol | PubChem[1] |

| Physical State | Oily product, Colorless oil | The Royal Society of Chemistry[2] |

| Melting Point | 170.35 °C (Estimated) | Chemchart |

| Boiling Point | 409.56 °C (Estimated) | Chemchart |

| Density | No data available | |

| Solubility | Miscible with ethanol and diethyl ether. Insoluble in water. | ChemicalBook[3] |

| Computed XLogP3 | 3.1 | PubChem[1] |

| CAS Number | 62284-30-4 | Sigma-Aldrich[4] |

Note: The melting and boiling points are estimated values and should be used with caution. Experimental determination is recommended for precise applications. The compound is commercially available as a solution, typically ~0.5 M in tert-butyl methyl ether or dichloromethane[4][5].

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following NMR data have been reported for this compound in CDCl₃:

| Nucleus | Chemical Shift (δ) in ppm |

| ¹H NMR | 7.26 (m, ArH), 7.09 (td, ArH), 7.03 (dd, ArH), 4.33 (s, -CH₂) |

| ¹³C NMR | 162.17, 160.20, 130.74, 130.57, 124.75, 115.97, 48.79 |

| ¹⁹F NMR | -117.98 |

Source: The Royal Society of Chemistry[2]

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Detailed mass spectrometry data for this compound is not explicitly reported in the searched literature. For the related compound benzyl azide, the mass spectrum shows a fragment ion at m/z 105.1, corresponding to the loss of the N₂ molecule ([M-2N]⁺)[6]. A similar fragmentation pattern would be expected for this compound.

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the nucleophilic substitution of 2-fluorobenzyl bromide with sodium azide.

Reaction Scheme:

Detailed Protocol:

The following protocol is adapted from a general procedure for the synthesis of benzyl azides[2][6]:

Materials:

-

2-Fluorobenzyl bromide (1.0 mmol, 189 mg)

-

Sodium azide (NaN₃) (1.5 mmol, 97.5 mg)

-

Dimethyl sulfoxide (DMSO) or a mixture of acetone and water (e.g., 4:1)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve 2-fluorobenzyl bromide in the chosen solvent (e.g., 5 mL of DMSO).

-

Add sodium azide to the solution.

-

Stir the reaction mixture vigorously at room temperature overnight.

-

After the reaction is complete (monitored by TLC), add water to the reaction mixture. Note that this may be an exothermic process.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 15 mL).

-

Combine the organic layers and wash with brine (2 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield this compound as an oily product[2].

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Yield: A reported yield for this synthesis is 75%[2].

References

- 1. This compound | C7H6FN3 | CID 21282651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. BENZYL AZIDE synthesis - chemicalbook [chemicalbook.com]

- 4. 1-(叠氮甲基)-2-氟苯 溶液 ~0.5 M in tert-butyl methyl ether, ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1-(アジドメチル)-4-フルオロベンゼン 溶液 ~0.5 M in dichloromethane, ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

An In-depth Technical Guide to 1-(Azidomethyl)-2-fluorobenzene

CAS Number: 62284-30-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(azidomethyl)-2-fluorobenzene, a key reagent in bioconjugation and medicinal chemistry. The document details its chemical and physical properties, provides explicit experimental protocols for its synthesis and application, and outlines its primary use in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."

Chemical and Physical Properties

This compound, also known as 2-fluorobenzyl azide or o-fluorobenzyl azide, is a fluorinated organic azide.[1][2] Its molecular structure incorporates a fluorine atom and an azide group on a benzyl backbone, making it a valuable building block for the synthesis of more complex molecules, particularly 1,2,3-triazoles.[1][3]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the tables below.

Table 1: General and Computed Properties

| Property | Value | Source |

| CAS Number | 62284-30-4 | [4] |

| Molecular Formula | C₇H₆FN₃ | [1][5] |

| Molecular Weight | 151.14 g/mol | [1][5] |

| Purity (Typical) | ≥97.0% (HPLC) | [6] |

| Form | Typically supplied as a solution (~0.5 M in tert-butyl methyl ether) | [6] |

| Topological Polar Surface Area | 14.4 Ų | [1] |

| Rotatable Bond Count | 2 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Table 2: Spectroscopic Data (Nuclear Magnetic Resonance)

| Nucleus | Solvent | Chemical Shift (δ) / ppm | Source |

| ¹H NMR | CDCl₃ (500 MHz) | 7.26 (m, ArH), 7.09 (td, ArH), 7.03 (dd, ArH), 4.33 (s, -CH₂-) | [7] |

| ¹³C NMR | CDCl₃ (125 MHz) | 162.17, 160.20, 130.74, 130.57, 124.75, 115.97, 48.79 | [7] |

| ¹⁹F NMR | CDCl₃ (470 MHz) | -117.98 | [7] |

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a flammable liquid and causes skin and serious eye irritation.[4][6]

-

Signal Word: Danger[6]

-

Hazard Statements: H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[6]

-

Storage: Store at 2-8°C in a tightly closed container.[6]

Caution: Organic azides are potentially explosive. Reactions should not be carried out on a large scale without appropriate safety assessments. Necessary precautions, including the use of safety glasses and a fume hood, should be taken.[7]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in click chemistry are provided below.

Synthesis of this compound

This protocol is adapted from a documented synthesis of 2-fluorobenzylazide.[7] The reaction proceeds via a nucleophilic substitution of the bromide in 2-fluorobenzyl bromide with sodium azide.

Materials:

-

2-Fluorobenzyl bromide (189 mg, 1 mmol)[7]

-

Sodium azide (NaN₃) (97.5 mg, 1.5 mmol)[7]

-

Solvent (e.g., Dimethylformamide - DMF)

-

Deionized water

-

Extraction solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous MgSO₄)

Procedure:

-

Dissolve 2-fluorobenzyl bromide (189 mg, 1 mmol) in a suitable solvent like DMF in a round-bottom flask.

-

Add sodium azide (97.5 mg, 1.5 mmol) to the solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Extract the product into an organic solvent such as ethyl acetate (3x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the product.

-

The expected yield for this synthesis is approximately 75%, resulting in an oily product.[7]

Caption: Synthesis workflow for this compound.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be used to assess the purity of the synthesized product.

Instrumentation and Conditions:

-

HPLC System: Standard HPLC with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of Acetonitrile and Water (e.g., starting at 60:40 v/v) containing 0.1% formic acid or phosphoric acid.[8][9]

-

Flow Rate: 1.0 mL/min.[8]

-

Injection Volume: 5-20 µL.[8]

-

Column Temperature: 30°C.[8]

-

Detection Wavelength: Scan with DAD to determine optimal wavelength, or use a fixed wavelength (e.g., 254 nm).

Procedure:

-

Prepare a dilute solution of the this compound sample in the mobile phase.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Acquire the chromatogram and integrate the peak areas to determine the purity percentage.

Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is an ideal reagent for CuAAC, a highly efficient and specific "click chemistry" reaction used to form a stable triazole linkage between an azide and a terminal alkyne.[3][10] This reaction is widely used for bioconjugation, such as labeling proteins or DNA.[10][11]

Materials:

-

This compound solution (azide component)

-

An alkyne-modified molecule (e.g., a protein, DNA, or small molecule)

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent: Sodium ascorbate

-

Copper-stabilizing ligand (optional but recommended): Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous solutions.[12]

-

Buffer (e.g., Phosphate-buffered saline - PBS)

-

Solvent (e.g., DMSO, water)

Procedure (General Protocol for Labeling):

-

Dissolve the alkyne-modified biomolecule in an appropriate buffer.

-

Add the this compound solution.

-

In a separate tube, prepare the copper catalyst solution by premixing CuSO₄ and the stabilizing ligand (e.g., THPTA).[12]

-

Add the copper catalyst solution to the reaction mixture.

-

Initiate the reaction by adding a fresh solution of the reducing agent, sodium ascorbate.[12]

-

Incubate the reaction at room temperature for 1-4 hours, or overnight. The reaction is often complete within 30-60 minutes.[12]

-

The resulting triazole-linked conjugate can then be purified by methods appropriate for the biomolecule, such as precipitation, dialysis, or chromatography.[11]

Caption: General workflow for a CuAAC "Click Chemistry" reaction.

References

- 1. This compound | C7H6FN3 | CID 21282651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (62284-30-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. Click Chemistry [organic-chemistry.org]

- 4. calpaclab.com [calpaclab.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 1-(叠氮甲基)-2-氟苯 溶液 ~0.5 M in tert-butyl methyl ether, ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. cipac.org [cipac.org]

- 10. benchchem.com [benchchem.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. broadpharm.com [broadpharm.com]

An In-Depth Technical Guide to 1-(Azidomethyl)-2-fluorobenzene: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 1-(Azidomethyl)-2-fluorobenzene. This compound, also known as 2-fluorobenzyl azide, is a valuable reagent in medicinal chemistry and drug discovery, primarily utilized in the construction of complex molecular architectures through bioorthogonal chemistry.

Core Molecular Attributes

This compound is a substituted aromatic azide. The presence of the azido group allows for its participation in a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), cornerstone "click chemistry" reactions. The fluorine substituent on the benzene ring can influence the compound's reactivity and physicochemical properties, such as lipophilicity and metabolic stability, which are critical considerations in drug design.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₇H₆FN₃ | [1][2] |

| Molecular Weight | 151.14 g/mol | [3] |

| CAS Number | 62284-30-4 | [3] |

| Appearance | Oily product | [4] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through the nucleophilic substitution of a corresponding benzyl halide with an azide salt.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of benzyl azides.[4]

Materials:

-

2-Fluorobenzyl bromide (1.0 mmol, 189 mg)

-

Sodium azide (NaN₃) (1.5 mmol, 97.5 mg)[4]

-

Solvent (e.g., Dimethylformamide (DMF) or a mixture of acetone and water)

-

Deionized water

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2-fluorobenzyl bromide in the chosen solvent.

-

Add sodium azide to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, add deionized water to the reaction mixture.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether) multiple times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Safety Precautions: Sodium azide is highly toxic and potentially explosive. Handle with extreme caution in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following NMR data has been reported for 2-fluorobenzyl azide.[4]

| Nucleus | Chemical Shift (δ) in ppm |

| ¹H NMR (CDCl₃, 500 MHz) | 7.26 (m, ArH), 7.09 (td, ArH), 7.03 (dd, ArH), 4.33 (s, -CH₂) |

| ¹³C NMR (CDCl₃, 125 MHz) | 162.17, 160.20, 130.74, 130.57, 124.75, 115.97, 48.79 |

| ¹⁹F NMR (CDCl₃, 470 MHz) | -117.98 |

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be at m/z 151.14.

Applications in Drug Discovery and Development

Benzyl azides, including this compound, are versatile building blocks in the synthesis of a wide range of biologically active molecules. Their primary application lies in the construction of 1,2,3-triazole-containing compounds via "click chemistry". The 1,2,3-triazole moiety is considered a valuable pharmacophore due to its stability, hydrogen bonding capabilities, and ability to act as a bioisostere for other functional groups.

The incorporation of a fluorine atom can further enhance the pharmacological profile of the resulting molecules by improving metabolic stability, binding affinity, and membrane permeability.

Caption: Logical workflow of this compound in drug discovery.

While specific biological activities for this compound itself have not been extensively reported, its utility as a synthetic intermediate makes it a compound of significant interest to researchers in the field of drug development. The methodologies and data presented in this guide provide a foundational understanding for the synthesis and characterization of this valuable chemical tool.

References

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of 1-(Azidomethyl)-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 1-(azidomethyl)-2-fluorobenzene. As a compound of interest in synthetic chemistry and drug discovery, understanding its structural features through NMR is crucial. This document outlines the predicted spectral data, the rationale behind these predictions based on established principles and data from analogous structures, comprehensive experimental protocols for acquiring such spectra, and visual diagrams to illustrate key concepts and workflows.

Predicted ¹H and ¹⁹F NMR Spectral Data

Disclaimer: The following spectral data are predicted based on the analysis of structurally similar compounds and established NMR principles. Actual experimental values may vary.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to show distinct signals for the benzylic methylene protons and the four aromatic protons. The chemical shifts are influenced by the electronegativity of the fluorine atom and the azido group.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-α (CH₂) | ~4.45 | Doublet (d) | ⁴JHF ≈ 2-3 Hz |

| H-3 | ~7.45 - 7.55 | Triplet of doublets (td) or Multiplet (m) | ³JHH ≈ 7.5 Hz, ⁴JHH ≈ 1.5 Hz, ³JHF ≈ 8-10 Hz |

| H-4 | ~7.25 - 7.35 | Triplet of doublets (td) or Multiplet (m) | ³JHH ≈ 7.5 Hz, ⁴JHH ≈ 1.5 Hz, ⁴JHF ≈ 5-6 Hz |

| H-5 | ~7.10 - 7.20 | Triplet (t) or Triplet of doublets (td) | ³JHH ≈ 7.5 Hz, ⁵JHF ≈ 2-3 Hz |

| H-6 | ~7.35 - 7.45 | Triplet of doublets (td) or Multiplet (m) | ³JHH ≈ 7.5 Hz, ⁴JHH ≈ 1.5 Hz |

Predicted ¹⁹F NMR Data

The fluorine-19 NMR spectrum is anticipated to display a single resonance, which will be split by the neighboring protons. ¹⁹F NMR is highly sensitive to the electronic environment, making it an excellent tool for confirming the presence and position of the fluorine substituent.[1][2]

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-2 | ~ -115 to -125 | Multiplet (m) | ³JFH-3 ≈ 8-10 Hz, ⁴JFH-α ≈ 2-3 Hz, ⁴JFH-4 ≈ 5-6 Hz, ⁵JFH-5 ≈ 2-3 Hz |

Spectral Analysis and Rationale

The predicted chemical shifts for the aromatic protons are based on those observed for 2-fluorotoluene, with adjustments for the substitution of a methyl group with an azidomethyl group. The azidomethyl group is electron-withdrawing, which would slightly deshield the aromatic protons. The methylene protons' chemical shift is estimated based on benzyl azide, where these protons typically appear around 4.3-4.4 ppm.[3]

The multiplicity of each signal is predicted based on the expected spin-spin coupling interactions with neighboring protons and the fluorine atom. The aromatic protons will exhibit complex splitting patterns due to ortho, meta, and para H-H couplings, as well as H-F couplings.[4] The benzylic protons are expected to show a doublet due to a four-bond coupling to the fluorine atom (⁴JHF).[5] The ¹⁹F signal will appear as a multiplet due to couplings to the ortho (H-3), meta (H-4), and para (H-5) protons, as well as the benzylic protons (H-α).

Experimental Protocols

The following are detailed methodologies for acquiring high-quality ¹H and ¹⁹F NMR spectra of this compound.

Sample Preparation

-

Solvent Selection : Choose a deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.[6]

-

Sample Concentration : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the ¹H NMR spectrum (δ = 0.00 ppm). For ¹⁹F NMR, an external reference or the instrument's internal lock frequency is typically used, but an internal standard like trifluorotoluene can also be employed.

-

Sample Filtration : Filter the sample solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

¹H NMR Spectroscopy

-

Instrument : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Acquisition Parameters :

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Temperature : 298 K (25 °C).

-

Spectral Width : A range of approximately 12-16 ppm, centered around 6 ppm.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-5 seconds.[7]

-

Number of Scans : 8-16 scans for a sufficiently concentrated sample.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Perform baseline correction.

-

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integrate all signals.

-

¹⁹F NMR Spectroscopy

-

Instrument : An NMR spectrometer equipped with a broadband or fluorine-specific probe.

-

Acquisition Parameters :

-

Pulse Program : A standard single-pulse experiment, often with proton decoupling to simplify the spectrum (though a coupled spectrum is needed to observe JHF).

-

Temperature : 298 K (25 °C).

-

Spectral Width : A wide range is often necessary for ¹⁹F NMR, for example, -50 to -250 ppm.[8]

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 16-64 scans, depending on the sample concentration.

-

-

Data Processing :

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Reference the spectrum. If no internal standard is used, the spectrum can be referenced externally to a known compound like CFCl₃ (δ = 0.00 ppm).

-

Visualizations

Molecular Structure and Proton Labeling

References

- 1. researchgate.net [researchgate.net]

- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

Stability and Storage of 2-Fluorobenzyl Azide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-fluorobenzyl azide. The information presented is intended to ensure the safe handling and use of this energetic compound in a laboratory setting. Due to the inherent reactivity of organic azides, a thorough understanding of their stability is crucial for preventing accidental decomposition.

Assessment of Stability

Organic azides are known to be sensitive to heat, light, shock, and pressure, which can lead to violent decomposition.[1][2] The stability of an organic azide is largely dependent on its chemical structure.[1] It is also important to consider the cumulative effect of all energetic functional groups ("explosophores") within a molecule, such as nitro groups and peroxides, as they can collectively decrease the compound's stability.[1]

Table 1: Stability Assessment of 2-Fluorobenzyl Azide

| Parameter | Value for 2-Fluorobenzyl Azide | Interpretation | Source(s) |

| Molecular Formula | C₇H₆FN₃ | - | N/A |

| Carbon-to-Nitrogen (C/N) Ratio | 7/3 ≈ 2.33 | Azides with a C/N ratio between 1 and 3 can be synthesized and isolated in small quantities but should be handled with care, stored at low temperatures, and used promptly. | [1] |

| "Rule of Six" | Satisfied (7 carbons per azide group) | This guideline suggests that having at least six carbon atoms for each energetic functional group provides sufficient "dilution" to render the compound relatively safe to handle under normal laboratory conditions. | [1] |

Based on these general stability indicators, 2-fluorobenzyl azide can be handled safely in a laboratory setting when appropriate precautions are taken. However, it is crucial to recognize that these are guidelines and not substitutes for empirical testing.

Recommended Storage and Handling

Proper storage and handling are paramount to prevent the decomposition of 2-fluorobenzyl azide. The following conditions and precautions are based on general guidelines for organic azides.

Table 2: Recommended Storage and Handling of 2-Fluorobenzyl Azide

| Condition | Recommendation | Rationale | Source(s) |

| Temperature | Store at or below room temperature. For prolonged storage, -18°C is recommended. | Minimizes thermal decomposition. | [1] |

| Light | Store in the dark, preferably in amber containers. | Prevents photochemical decomposition. | [1] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation and reaction with atmospheric components. | N/A |

| Container | Use plastic or glass containers. Avoid metal containers and utensils. | Prevents the formation of highly sensitive and explosive heavy metal azides. | [1][3] |

| Incompatible Materials | Acids, heavy metals, halogenated solvents (e.g., dichloromethane, chloroform), strong oxidizing agents. | Can lead to the formation of highly toxic and explosive hydrazoic acid or other unstable compounds. | [1][3] |

| Concentration | If stored in solution, concentrations should not exceed 1 M. | Reduces the overall energy density of the solution. | [1] |

Experimental Protocols

While specific experimental data for 2-fluorobenzyl azide is not available, the following are generalized protocols for key stability-indicating experiments based on standard methodologies for energetic materials. It is strongly recommended that these tests be performed on 2-fluorobenzyl azide to obtain specific quantitative data before use on a large scale.

Synthesis of 2-Fluorobenzyl Azide

A common method for the synthesis of benzyl azides is through the nucleophilic substitution of the corresponding benzyl halide with an azide salt.[4]

Materials:

-

2-Fluorobenzyl bromide

-

Sodium azide (NaN₃)

-

Acetone

-

Deionized water

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, suspend 2-fluorobenzyl bromide (1 mmol) in 10 mL of acetone.[4]

-

In a separate container, dissolve sodium azide (1.5 mmol) in 15 mL of deionized water.[4]

-

Slowly add the sodium azide solution to the 2-fluorobenzyl bromide suspension with stirring.

-

Stir the reaction mixture overnight at room temperature.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 2-fluorobenzyl azide as an oily product.[4]

Thermal Stability Analysis: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to determine the temperatures and heat flows associated with thermal transitions in a material. For an energetic material like 2-fluorobenzyl azide, DSC can identify the onset temperature of decomposition and the enthalpy of decomposition.

Apparatus:

-

Differential Scanning Calorimeter

-

High-pressure crucibles

Procedure:

-

Accurately weigh a small sample (typically 1-5 mg) of 2-fluorobenzyl azide into a high-pressure crucible.

-

Seal the crucible to contain any gases evolved during decomposition.

-

Place the sample crucible and an empty reference crucible into the DSC cell.

-

Heat the sample at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the heat flow as a function of temperature.

-

The onset temperature of the exothermic decomposition peak provides an indication of the thermal stability. The area under the peak corresponds to the enthalpy of decomposition.

Impact Sensitivity Testing: BAM Fallhammer Method

Impact sensitivity testing determines the susceptibility of a material to detonation or decomposition upon impact. The BAM Fallhammer test is a standardized method for this purpose.[5]

Apparatus:

-

BAM Fallhammer apparatus with various drop weights and heights.

-

Steel cylinders and guide ring.

Procedure:

-

Place a small, precisely measured amount of 2-fluorobenzyl azide into the sample holder between two steel cylinders.[5][6]

-

Assemble the sample holder within the guide ring on the anvil of the fallhammer.

-

Select a drop weight and a starting drop height.

-

Release the drop weight to impact the sample.

-

Observe for any signs of reaction, such as a flash, smoke, or audible report.

-

The "up-and-down" or Bruceton method is typically used to determine the height at which there is a 50% probability of initiation (H₅₀ value). This involves a series of trials at varying heights, with the height for the next trial being determined by the outcome of the previous one.

Visualizations

The following diagrams illustrate key concepts related to the stability and handling of 2-fluorobenzyl azide.

Caption: Factors influencing the stability of 2-Fluorobenzyl Azide.

Caption: Workflow for the safe handling of 2-Fluorobenzyl Azide.

References

An In-depth Technical Guide to the Reactivity of the Azido Group in 1-(Azidomethyl)-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the azido group in 1-(azidomethyl)-2-fluorobenzene, a versatile fluorinated building block of significant interest in medicinal chemistry and drug development. The presence of the fluorine atom on the benzene ring influences the electronic properties of the molecule, impacting the reactivity of the benzylic azido group. This guide details the primary reactions of this functional group, including cycloaddition reactions and reductions, providing available experimental protocols and quantitative data. The strategic incorporation of the 2-fluorobenzyl azide moiety into molecules can enhance metabolic stability and binding affinity, making it a valuable tool in the design of novel therapeutics.

Introduction

This compound, also known as 2-fluorobenzyl azide, is an organic azide with the chemical formula C₇H₆FN₃ and a molecular weight of 151.14 g/mol .[1] Its structure features an azidomethyl group attached to a benzene ring bearing a fluorine atom in the ortho position. This substitution pattern is of particular interest in medicinal chemistry. The introduction of fluorine can modulate a molecule's physicochemical properties such as lipophilicity, acidity, and metabolic stability, which can translate to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. The azido group serves as a versatile chemical handle for a variety of transformations, most notably "click chemistry" and Staudinger reactions, enabling the efficient and specific conjugation of molecules.

Chemical Structure and Properties:

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Fluorobenzyl azide, o-Fluorobenzyl azide |

| CAS Number | 62284-30-4 |

| Molecular Formula | C₇H₆FN₃ |

| Molecular Weight | 151.14 g/mol |

| Appearance | Colorless to pale yellow oil |

Reactivity of the Azido Group

The reactivity of the azido group in this compound is primarily centered around two main types of reactions: cycloadditions and reductions. The electron-withdrawing nature of the fluorine atom can subtly influence the reactivity of the benzylic azide compared to its non-fluorinated analog, benzyl azide.

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

The azido group is a classic 1,3-dipole and readily undergoes [3+2] cycloaddition reactions with various dipolarophiles, most notably alkynes, to form stable five-membered heterocyclic rings (1,2,3-triazoles). These reactions are the cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.

2.1.1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The reaction is catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

A key application of this compound is its use in the synthesis of bis-1,2,3-triazole derivatives. For instance, it has been reacted with 3,4-di-O-propargyl-1,2:5,6-di-O-isopropylidene-D-mannitol in the presence of a copper catalyst to yield the corresponding bis-triazole product.[2]

Experimental Protocol: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for the CuAAC reaction. Specific conditions may need to be optimized for different substrates.

Materials:

-

This compound

-

Terminal alkyne

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium L-ascorbate

-

Solvent (e.g., a mixture of tert-butanol and water)

Procedure:

-

Dissolve the terminal alkyne (1.0 equivalent) and this compound (1.1 equivalents) in a suitable solvent system (e.g., t-BuOH/H₂O 1:1).

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 equivalents).

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 equivalents).

-

To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Logical Workflow for CuAAC Reaction:

References

Potential applications of ortho-fluorinated benzyl azides

An In-depth Technical Guide to the Potential Applications of Ortho-Fluorinated Benzyl Azides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into chemical probes and therapeutic agents has become a cornerstone of modern medicinal chemistry and chemical biology. Ortho-fluorinated benzyl azides are a class of chemical tools that have garnered significant attention due to their unique reactivity and utility in a variety of applications. The presence of fluorine atoms at the ortho position of the benzyl ring exerts a profound electronic effect on the azide moiety, modulating its reactivity and providing a valuable spectroscopic handle for ¹⁹F Nuclear Magnetic Resonance (NMR). This guide provides a comprehensive overview of the applications of ortho-fluorinated benzyl azides, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

Core Applications

Ortho-fluorinated benzyl azides are primarily employed in applications that leverage the unique properties of the azide group, enhanced by the presence of ortho-fluorine substituents. These applications include:

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): As a key reaction in bioorthogonal chemistry, SPAAC allows for the covalent ligation of molecules in complex biological environments without the need for a toxic copper catalyst. Ortho-fluorination has been shown to significantly accelerate the kinetics of this reaction.

-

¹⁹F NMR-Based Fragment Screening: The fluorine atoms serve as a sensitive probe for ¹⁹F NMR spectroscopy, a powerful technique for fragment-based drug discovery. This allows for the rapid and efficient screening of small molecule libraries to identify binders to protein targets.

-

Bioconjugation and Live-Cell Imaging: The enhanced reactivity and bioorthogonality of ortho-fluorinated benzyl azides make them excellent candidates for labeling proteins and other biomolecules. This enables the visualization and tracking of these molecules in living cells.

-

Photochemistry and Photo-Crosslinking: Upon photolysis, aryl azides form highly reactive nitrenes. Ortho-fluorination can influence the stability and reactivity of these intermediates, making them useful for photoaffinity labeling and photo-crosslinking applications in materials science.

Data Presentation: Quantitative Analysis

The enhanced performance of fluorinated azides, particularly in SPAAC reactions, is a key advantage. The following tables summarize the quantitative data on reaction kinetics, providing a clear comparison with their non-fluorinated counterparts.

Table 1: Reaction Kinetics in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

| Azide Type | Cyclooctyne Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Fold Increase vs. Non-Fluorinated Benzyl Azide |

| Benzyl Azide | BCN | ~0.07 - 0.11 | - |

| Benzyl Azide | DIBAC | ~0.24 - 1.0 | - |

| Fluoroalkyl Azide (PhOCF₂CF₂N₃) | BCN | ~1.6[1] | ~14-23 |

| Fluoroalkyl Azide (PhOCF₂CF₂N₃) | DIBAC | ~0.013[1] | ~0.01-0.05 |

| Tetra-fluorinated aryl azide | Cyclooctyne | 3.60[1] | Significant increase |

BCN: Bicyclo[6.1.0]nonyne; DIBAC: Dibenzocyclooctyne

Table 2: Stability of Cyclooctynes in the Presence of Biological Thiols

| Cyclooctyne | Condition | Stability | Key Observation |

| DBCO | Glutathione (GSH) | Less stable (half-life ~71 min) | Susceptible to degradation by common intracellular thiols. |

| BCN | Glutathione (GSH) | More stable (half-life ~6 h) | Preferred for applications in reducing environments. |

Experimental Protocols

This section provides detailed methodologies for key experiments involving ortho-fluorinated benzyl azides.

Protocol 1: Synthesis of Ortho-Fluorobenzyl Azide

This protocol describes a general method for the synthesis of ortho-fluorobenzyl azide from the corresponding benzyl bromide.

Materials:

-

Ortho-fluorobenzyl bromide

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve ortho-fluorobenzyl bromide in DMF.

-

Add sodium azide to the solution. The reaction is typically carried out at room temperature.

-

Stir the reaction mixture for a specified time (e.g., 12-24 hours) and monitor the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and concentrate it under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure ortho-fluorobenzyl azide.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation

This protocol outlines the general procedure for labeling a protein containing a strained alkyne (e.g., DBCO) with a fluorinated benzyl azide.

Materials:

-

DBCO-modified protein

-

Ortho-fluorobenzyl azide derivative (e.g., with a fluorescent tag)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Anhydrous DMSO

-

Size-exclusion chromatography (SEC) column

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the ortho-fluorobenzyl azide derivative in anhydrous DMSO (e.g., 10 mM). Store at -20°C, protected from light.

-

Ensure the DBCO-modified protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in PBS.

-

-

SPAAC Conjugation:

-

In a reaction tube, combine the DBCO-modified protein with the ortho-fluorobenzyl azide derivative. A molar excess of 2-4 fold of the azide over the protein is recommended as a starting point.

-

The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid protein denaturation.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle shaking, protected from light.

-

-

Purification:

-

Purify the labeled protein from the unreacted azide using a size-exclusion chromatography column equilibrated with PBS.

-

-

Characterization:

-

Confirm the conjugation and determine the labeling efficiency using techniques such as SDS-PAGE with in-gel fluorescence imaging and mass spectrometry.

-

Protocol 3: ¹⁹F NMR-Based Fragment Screening

This protocol provides a general guideline for screening a fragment library against a protein target using ¹⁹F NMR.

Materials:

-

Fluorinated fragment library (including ortho-fluorinated benzyl azide derivatives)

-

Target protein in a suitable NMR buffer (e.g., phosphate buffer with D₂O)

-

NMR tubes

-

NMR spectrometer with a fluorine probe

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the fluorinated fragment library cocktail at a known concentration.

-

Prepare two sets of NMR tubes:

-

Reference: NMR buffer with the fragment library cocktail.

-

Protein Sample: NMR buffer with the target protein and the fragment library cocktail.

-

-

-

NMR Data Acquisition:

-

Use a high-field NMR spectrometer equipped with a fluorine probe.

-

Tune the probe to the ¹⁹F frequency.

-

Acquire one-dimensional (1D) ¹⁹F NMR spectra for both the reference and protein samples.

-

-

Data Analysis:

-

Compare the ¹⁹F NMR spectra of the reference and protein samples.

-

Changes in the chemical shift or line broadening of specific fluorine signals in the protein sample compared to the reference indicate binding of the corresponding fragment to the protein.

-

Deconvolute the cocktail to identify the specific fragment(s) that are binding to the target protein by testing individual fragments or smaller sub-mixtures.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships where ortho-fluorinated benzyl azides play a pivotal role.

Caption: Workflow of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: Workflow for ¹⁹F NMR-based fragment screening.

Caption: General workflow for protein labeling and live-cell imaging.

Conclusion

Ortho-fluorinated benzyl azides represent a powerful and versatile class of chemical tools that offer distinct advantages in drug discovery, bioconjugation, and materials science. Their enhanced reactivity in SPAAC reactions, coupled with their utility as ¹⁹F NMR probes, makes them invaluable for researchers seeking to label, visualize, and interact with biological systems with high precision and efficiency. The detailed protocols and workflows provided in this guide serve as a valuable resource for the scientific community to harness the full potential of these remarkable molecules. As research in this area continues to evolve, we can anticipate even more innovative applications of ortho-fluorinated benzyl azides in the future.

References

A Comprehensive Technical Review of 1-(Azidomethyl)-2-fluorobenzene: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Azidomethyl)-2-fluorobenzene, also known as 2-fluorobenzyl azide, is a versatile organic building block of significant interest in medicinal chemistry and drug development. Its unique bifunctional nature, possessing both a reactive azide group and a fluorine-substituted aromatic ring, makes it a valuable reagent for the synthesis of novel therapeutic agents. The azide moiety serves as a chemical handle for the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, enabling the facile construction of 1,2,3-triazole-linked conjugates. The presence of the fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the resulting molecules. This technical guide provides a comprehensive review of the synthesis, physicochemical and spectroscopic properties, and key applications of this compound, with a particular focus on its role in the development of kinase inhibitors for cancer therapy.

Physicochemical and Spectroscopic Data

The structural and physical properties of this compound are summarized below. This data is essential for its identification, purification, and use in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₇H₆FN₃ | |

| Molecular Weight | 151.14 g/mol | |

| CAS Number | 62284-30-4 | |

| Appearance | Oily product | |

| Solubility | Soluble in common organic solvents such as acetone, DMSO, and chloroform. |

Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Multiplicity & Coupling Constant (J) [Hz] | Assignment | Reference |

| ¹H NMR | CDCl₃ | 7.26 | m | 2 x Ar-H | |

| 7.09 | td | 1 x Ar-H | |||

| 7.03 | dd | 1 x Ar-H | |||

| 4.33 | s | -CH₂- | |||

| ¹³C NMR | CDCl₃ | 162.17, 160.20 | C-F | ||

| 130.74, 130.57 | Ar-C | ||||

| 124.75 | Ar-C | ||||

| 115.97 | Ar-C | ||||

| 48.79 | -CH₂- | ||||

| ¹⁹F NMR | CDCl₃ | -117.98 | Ar-F |

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data

| Technique | Parameter | Value | Notes |

| Infrared (IR) | Characteristic Absorption (ν) | ~2100 cm⁻¹ | Strong, sharp peak characteristic of the azide (N₃) asymmetric stretch. |

| ~1250-1100 cm⁻¹ | Strong absorption due to the C-F stretch. | ||

| Mass Spec. (MS) | Exact Mass | 151.0546 g/mol | Calculated for C₇H₆FN₃. |

| Molecular Ion Peak [M]⁺ | m/z 151 | Expected molecular ion peak in low-resolution mass spectrometry. |

Experimental Protocols

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the nucleophilic substitution of 2-fluorobenzyl bromide with sodium azide.

Reaction Scheme:

Materials:

-

2-Fluorobenzyl bromide (1 mmol, 189 mg)

-

Sodium azide (NaN₃) (1.5 mmol, 97.5 mg)

-

Acetone (10 mL)

-

Deionized water (15 mL)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Suspend 2-fluorobenzyl bromide (1 mmol) in 10 mL of acetone in a round-bottom flask.

-

In a separate beaker, dissolve sodium azide (1.5 mmol) in 15 mL of deionized water.

-

Add the sodium azide solution to the suspension of 2-fluorobenzyl bromide.

-

Stir the reaction mixture vigorously at room temperature overnight.

-

Monitor the completion of the reaction using thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding 20 mL of water.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the product as an oil.

-

The typical yield for this reaction is approximately 75%.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is a key reagent in CuAAC reactions to form 1,4-disubstituted 1,2,3-triazoles. The following is a general protocol for the reaction with a terminal alkyne.

Materials:

-

This compound (1.0 eq)

-

A terminal alkyne (e.g., phenylacetylene) (1.0 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

-

Sodium ascorbate (0.2 eq)

-

tert-Butanol and water (1:1 mixture)

-

Ethyl acetate (for extraction)

-

Brine solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the terminal alkyne (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the addition of copper(II) sulfate pentahydrate (0.1 eq).

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired 1,2,3-triazole.

Applications in Drug Development

The 1,2,3-triazole moiety formed via the click reaction with this compound is a privileged scaffold in medicinal chemistry. It acts as a rigid linker that can orient pharmacophoric groups in a well-defined spatial arrangement, and it is metabolically stable. A significant application of triazoles derived from this building block is in the development of kinase inhibitors for cancer therapy.

Inhibition of EGFR and VEGFR-2 Signaling Pathways

Many cancers are driven by the aberrant activity of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Overactivation of these receptors leads to uncontrolled cell proliferation, survival, and angiogenesis (the formation of new blood vessels that supply tumors with nutrients). Therefore, the inhibition of these signaling pathways is a key strategy in cancer treatment.

A number of 1-benzyl-1,2,3-triazole derivatives have been synthesized and evaluated as dual inhibitors of EGFR and VEGFR-2. These compounds typically feature the triazole core linking the fluorinated benzyl group to another heterocyclic system that interacts with the ATP-binding site of the kinase domain.

The diagram above illustrates how a triazole-based inhibitor, synthesized using this compound, can block the signaling from both EGFR and VEGFR-2. This dual inhibition prevents the activation of downstream pathways like PI3K/AKT and RAS/MAPK, ultimately leading to a reduction in tumor cell proliferation, survival, and angiogenesis. The fluorine atom on the benzyl ring can contribute to improved binding affinity within the kinase domain and enhance the overall drug-like properties of the inhibitor.

Role in PET Imaging

The fluorine atom on this compound makes it a valuable precursor for the synthesis of radiotracers for Positron Emission Tomography (PET) imaging. By replacing the stable ¹⁹F with the positron-emitting isotope ¹⁸F, radiolabeled versions of this azide can be synthesized. These ¹⁸F-labeled azides can then be "clicked" onto biomolecules, such as peptides or antibodies that target specific markers on cancer cells. This allows for the non-invasive visualization and quantification of these targets in vivo, aiding in cancer diagnosis, staging, and monitoring the response to therapy.

Conclusion

This compound is a powerful and versatile building block for drug discovery and development. Its straightforward synthesis and the efficiency of the CuAAC reaction provide a reliable method for the construction of complex molecular architectures. The resulting 1,2,3-triazole-containing compounds have shown significant promise as therapeutic agents, particularly as kinase inhibitors in oncology. The presence of the fluorine atom not only offers potential improvements in pharmacokinetic and pharmacodynamic properties but also opens the door for applications in PET imaging. As the demand for targeted therapies and advanced diagnostic tools continues to grow, the importance of reagents like this compound in medicinal chemistry is set to increase.

Safety and Handling of 1-(Azidomethyl)-2-fluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-(Azidomethyl)-2-fluorobenzene (2-Fluorobenzyl azide), a versatile reagent in pharmaceutical research and development, particularly in click chemistry applications. Due to its azide functionality, this compound is energetically unstable and requires strict adherence to safety protocols to mitigate the risk of explosive decomposition. This document outlines the known hazards, recommended handling procedures, and relevant physicochemical properties to ensure its safe use in a laboratory setting.

Executive Summary

This compound is a hazardous chemical that must be handled with extreme caution. The primary hazards include its potential for explosive decomposition upon exposure to heat, shock, or friction, as well as its toxicity. This guide provides a framework for the safe handling, storage, and disposal of this compound, drawing from established safety protocols for organic azides. All personnel handling this substance must be thoroughly trained in these procedures and be equipped with the appropriate personal protective equipment.

Physicochemical and Hazard Data

A summary of the key physical, chemical, and hazard properties of this compound is presented below.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 2-Fluorobenzyl azide, o-Fluorobenzyl azide |

| CAS Number | 62284-30-4 |

| Molecular Formula | C₇H₆FN₃ |

| Molecular Weight | 151.14 g/mol |

| Appearance | Colorless oil |

| Primary Hazards | Potentially explosive, Irritant |

GHS Hazard Information

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound:

| Hazard Class & Category | Hazard Statement |

| Skin Irritation (Category 2) | H315: Causes skin irritation |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |

Signal Word: Warning

Stability and Reactivity

Organic azides are known for their potential to decompose explosively. The stability of this compound is a critical safety consideration.

Stability Assessment

Two general rules provide a preliminary assessment of the stability of organic azides:

-

Carbon-to-Nitrogen (C/N) Ratio: The ratio of carbon atoms to nitrogen atoms in the molecule. For this compound (C₇H₆FN₃), the C/N ratio is 7/3 ≈ 2.33. Azides with a C/N ratio between 1 and 3 can often be synthesized and isolated in small quantities but should be handled with significant care.

-

"Rule of Six": This guideline suggests that a molecule with at least six carbon atoms for each energetic functional group (such as an azide) has sufficient "ballast" to be relatively safe to handle under normal laboratory conditions. This compound, with seven carbon atoms to one azide group, satisfies this rule.

While these rules suggest a degree of manageable stability, they do not eliminate the inherent risks.

Conditions to Avoid

The following conditions can lead to the violent decomposition of this compound and must be strictly avoided:

-

Heat, Shock, and Friction: Avoid heating the neat compound. Even minor impacts or grinding can initiate decomposition.

-

Light: Store in the dark to prevent photochemical decomposition.

-

Strong Acids: Contact with strong acids can produce the highly toxic and explosive hydrazoic acid.

-

Heavy Metals and their Salts: Formation of heavy metal azides, which are often highly shock-sensitive and explosive, can occur. This includes contact with metal spatulas or equipment containing copper, lead, silver, or mercury.

-

Halogenated Solvents: Reactions in chlorinated solvents such as dichloromethane or chloroform should be avoided, as they can lead to the formation of explosive di- and tri-azidomethane byproducts.

Experimental Protocols

The following protocols are generalized procedures for the synthesis and handling of this compound, based on common practices for similar organic azides. These are not a substitute for a thorough risk assessment of your specific experimental setup.

Synthesis of this compound (General Procedure)

This procedure is adapted from the synthesis of similar benzyl azides.

Materials:

-

2-Fluorobenzyl bromide

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF) or Acetone

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-fluorobenzyl bromide in DMF or acetone.

-

Addition of Sodium Azide: In a separate flask, dissolve sodium azide in a minimal amount of deionized water and add it dropwise to the solution of 2-fluorobenzyl bromide at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and carefully remove the solvent under reduced pressure at a low temperature (do not heat the water bath above 30°C).

Purification

Purification of organic azides by distillation or sublimation is strictly prohibited due to the risk of explosion.

-

Extraction and Precipitation: These are the recommended methods for purification.

-

Column Chromatography: This method should be approached with caution and only be performed if the compound is deemed sufficiently stable. The use of metal components in the chromatography system should be avoided.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Nitrile gloves. Double-gloving is recommended.

-

Body Protection: A flame-retardant laboratory coat.

-

Additional Protection: A blast shield should be used, especially when working with quantities greater than a few hundred milligrams.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage

-

Store this compound in a tightly sealed container.

-

Keep in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials.

-

Refrigerated storage (2-8°C) is recommended.

-

Never store in a container with a ground glass joint or a metal cap.

Disposal

-

Never dispose of azide-containing waste down the drain, as this can lead to the formation of explosive metal azides in the plumbing.

-

Azide-containing waste must be collected in a designated, clearly labeled waste container.

-

Do not mix azide waste with acidic waste.

-

Consult your institution's environmental health and safety (EHS) office for specific disposal procedures. Deactivation of the azide to a less hazardous compound (e.g., an amine via reduction) before disposal is often recommended.

Emergency Procedures

Spills

-

Evacuate the area immediately.

-

Wear appropriate PPE, including a respirator if necessary.

-

Absorb the spill with an inert, non-combustible material such as vermiculite or sand.

-

Collect the absorbed material into a designated hazardous waste container.

-

Clean the spill area with a suitable solvent.

Fire

-

In case of fire, use a dry chemical or carbon dioxide extinguisher. Do not use water.

-

If the fire is significant, evacuate the area and call emergency services.

First Aid

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visualized Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key safety workflows and logical relationships for handling this compound.

Caption: General laboratory workflow for handling this compound.

Caption: Decision tree for responding to a spill of this compound.

Caption: Potential decomposition pathway of this compound.

Methodological & Application

Synthesis protocol for 1-(Azidomethyl)-2-fluorobenzene from 2-fluorobenzyl bromide

Application Note: Synthesis of 1-(Azidomethyl)-2-fluorobenzene

Abstract

This document provides a detailed protocol for the synthesis of this compound, a valuable fluorinated building block for pharmaceutical and chemical research. The synthesis involves a nucleophilic substitution reaction between 2-fluorobenzyl bromide and sodium azide. This protocol offers a straightforward and efficient method, yielding the desired product in good purity. The application note includes a step-by-step experimental procedure, characterization data, safety precautions, and a graphical representation of the workflow.

Introduction

This compound (also known as 2-fluorobenzyl azide) is a versatile organic intermediate frequently utilized in drug discovery and development.[1] The presence of both a fluorine atom and an azide group makes it a key precursor for introducing specific functionalities into complex molecules, particularly through "click chemistry" reactions like the azide-alkyne cycloaddition. This allows for the fine-tuning of pharmacological properties such as bioavailability and metabolic stability. The synthesis from 2-fluorobenzyl bromide provides a reliable route to this important compound.

Reaction Scheme

The synthesis proceeds via a standard SN2 reaction where the azide ion displaces the bromide ion from 2-fluorobenzyl bromide.

Physicochemical and Characterization Data

All quantitative data for the starting material and the final product are summarized in the table below for easy reference.

| Property | 2-Fluorobenzyl Bromide (Starting Material) | This compound (Product) | Reference |

| Molecular Formula | C₇H₆BrF | C₇H₆FN₃ | [2][3] |

| Molecular Weight | 189.03 g/mol | 151.14 g/mol | [2][3] |

| CAS Number | 446-48-0 | 62284-30-4 | [2] |

| Appearance | Liquid | Oily Product | [4] |

| Purity (Typical) | ≥98% | ≥97.0% (HPLC) | [5] |

| Reported Yield | - | 75% | [4] |

| ¹H NMR (500 MHz, CDCl₃) | - | δ = 7.26 (m, ArH), 7.09 (td, ArH), 7.03 (dd, ArH), 4.33 (s, -CH₂) | [4] |

| ¹³C NMR (125 MHz, CDCl₃) | - | δ = 162.17, 160.20, 130.74, 130.57, 124.75, 115.97, 48.79 | [4] |

| ¹⁹F NMR (470 MHz, CDCl₃) | - | δ = -117.98 | [4] |

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of benzyl azides.[4][6]

4.1 Materials and Equipment

-

2-fluorobenzyl bromide (1.0 mmol, 189 mg)

-

Sodium azide (NaN₃) (1.5 mmol, 97.5 mg)[4]

-

Dimethyl sulfoxide (DMSO), 5 mL

-

Deionized water

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask (25 mL) with a magnetic stir bar

-

Magnetic stir plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

4.2 Procedure

-

Reaction Setup: In a 25 mL round-bottom flask, dissolve 2-fluorobenzyl bromide (189 mg, 1 mmol) in DMSO (5 mL).

-

Addition of Azide: To the stirred solution, add sodium azide (97.5 mg, 1.5 mmol) in one portion at room temperature.[4]

-

Reaction: Allow the mixture to stir at ambient temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: After the reaction is complete, carefully and slowly add deionized water (15 mL) to the flask. Note: This may be exothermic.[6]

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).[6]

-

Washing: Combine the organic layers and wash them with brine (2 x 20 mL) to remove residual DMSO and salts.[6]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Product: The final product, this compound, is obtained as an oily substance.[4] The reported yield for this procedure is approximately 75%.[4]

Safety Precautions

-

Sodium Azide: Sodium azide is highly toxic and explosive. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.[7]

-

2-Fluorobenzyl Bromide: This compound is a lachrymator and irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

This compound: The product is classified as a skin, eye, and respiratory irritant.[2] All handling should be performed in a fume hood.

-

General: Wear appropriate PPE at all times.

Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using 1-(Azidomethyl)-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction is characterized by its mild reaction conditions, high yields, and tolerance to a wide array of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[3][4] The use of fluorinated building blocks, such as 1-(azidomethyl)-2-fluorobenzene, is of particular interest in medicinal chemistry. The introduction of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[5] These application notes provide detailed protocols and data for the utilization of this compound in CuAAC reactions.

Data Presentation

The following tables summarize quantitative data for CuAAC reactions. As specific data for this compound is not widely published, the following data for the structurally analogous benzyl azide is presented to provide representative reaction parameters and yields. This data is based on the use of an N-heterocyclic carbene (NHC)-based polynuclear copper catalyst, which has demonstrated high efficiency.[6][7]

Table 1: CuAAC of Benzyl Azide with Various Alkynes [6]

| Alkyne Partner | Product | Reaction Time (min) | Conversion (%) | Isolated Yield (%) |

| Phenylacetylene | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 5 | 100 | 95 |

| 4-Methoxyphenylacetylene | 1-Benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole | 5 | 100 | 94 |

| 4-(Trifluoromethyl)phenylacetylene | 1-Benzyl-4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole | 5 | 100 | 96 |

| 1-Hexyne | 1-Benzyl-4-butyl-1H-1,2,3-triazole | 15 | 100 | 92 |

| Propargyl alcohol | (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol | 10 | 100 | 93 |

Reaction Conditions: Benzyl azide (0.5 mmol), alkyne (0.5 mmol), [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol %), neat, 298 K.

Table 2: Effect of Catalyst Loading on the Reaction of Benzyl Azide and Phenylacetylene [6]

| Catalyst Loading (mol %) | Reaction Time (h) | Conversion (%) |

| 0.5 | 0.08 | 100 |

| 0.25 | 0.5 | 56 |

| 0.05 | 0.5 | 58 |

| 0.05 | 3 | 88 |

Reaction Conditions: Benzyl azide (0.5 mmol), phenylacetylene (0.5 mmol), neat, 298 K.

Experimental Protocols

General Protocol for CuAAC Reaction

This protocol describes a general procedure for the copper-catalyzed cycloaddition of this compound with a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of t-BuOH and water, or other suitable solvents like THF, DMF)

-

Nitrogen or Argon source (optional, but recommended for reproducibility)

Procedure:

-

In a reaction vessel, dissolve the terminal alkyne (1.0 equivalent) in the chosen solvent.

-

Add this compound (1.0-1.2 equivalents) to the solution.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.2 equivalents).

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 equivalents).

-